3-(chloromethyl)-N-cyclopropylbenzamide
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Overview
Description
3-(chloromethyl)-N-cyclopropylbenzamide is an organic compound that features a benzamide core with a chloromethyl group and a cyclopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-N-cyclopropylbenzamide typically involves the chloromethylation of a benzamide precursor. One common method is the Blanc reaction, where benzamide is treated with formaldehyde and hydrochloric acid to introduce the chloromethyl group . The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, often using continuous flow reactors to ensure efficient and safe handling of reagents. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cyclization Reactions: The presence of the cyclopropyl group allows for potential ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups .
Scientific Research Applications
3-(chloromethyl)-N-cyclopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and resins.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The cyclopropyl group may enhance binding affinity and specificity by fitting into hydrophobic pockets of the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)benzoic acid: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and binding properties.
N-cyclopropylbenzamide: Lacks the chloromethyl group, which reduces its potential for nucleophilic substitution reactions.
3-(chloromethyl)-N-methylbenzamide: Similar but with a methyl group instead of a cyclopropyl group, which may alter its biological activity.
Uniqueness
3-(chloromethyl)-N-cyclopropylbenzamide is unique due to the presence of both the chloromethyl and cyclopropyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1152622-80-4 |
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Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-(chloromethyl)-N-cyclopropylbenzamide |
InChI |
InChI=1S/C11H12ClNO/c12-7-8-2-1-3-9(6-8)11(14)13-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,13,14) |
InChI Key |
BFOWVOBDBLDQOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)CCl |
Purity |
95 |
Origin of Product |
United States |
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